3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups, as well as a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of 1-phenylpyrrolidin-2-one with chlorinating agents. One common method is the chlorination of 1-phenylpyrrolidin-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro and chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature and the use of appropriate solvents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidinones.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methyl-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(bromomethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(fluoromethyl)-1-phenylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
61213-20-5 |
---|---|
Molecular Formula |
C11H11Cl2NO |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-6-8-7-14(11(15)10(8)13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
FWMJJJCMZPLTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.